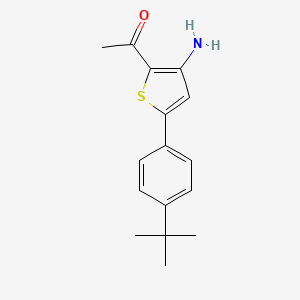

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene

Beschreibung

Eigenschaften

IUPAC Name |

1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQOBNCJEIGGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370628 | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-12-6 | |

| Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ring Formation

A mixture of 4-tert-butylbenzaldehyde , chloroacetonitrile , and thioglycolic acid in acetic acid with catalytic H₂SO₄ undergoes microwave-assisted cyclocondensation (420 W, 4 minutes) to yield 2-(4-tert-butylbenzylidene)-4-amino-dihydrothiophen-3(2H)-one . This method significantly reduces reaction times compared to conventional heating.

Oxidation and Functionalization

The dihydrothiophenone intermediate is oxidized to the aromatic thiophene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), resulting in 4-amino-5-(4-tert-butylphenyl)thiophen-3-one . The ketone at position 3 is then reduced to a secondary alcohol (NaBH₄) and acetylated (acetic anhydride) to introduce the acetyl group at position 2. Final hydrolysis of the acetamide (HCl/EtOH) yields the desired product.

Suzuki Coupling-Driven Strategy

For laboratories equipped for cross-coupling chemistry, a palladium-mediated approach offers regioselective control over the 4-tert-butylphenyl substituent.

Bromination and Coupling

- Bromination : 2-Acetylthiophene undergoes electrophilic bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄, yielding 2-acetyl-5-bromothiophene .

- Suzuki Coupling : Reaction with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ introduces the aryl group at position 5, producing 2-acetyl-5-(4-tert-butylphenyl)thiophene .

Amination at Position 3

Nitration (HNO₃/H₂SO₄) at position 3, followed by catalytic hydrogenation (H₂/Pd-C), installs the amino group. This step demands careful monitoring to avoid over-nitration or reduction of the acetyl group.

Beckmann Rearrangement Approach

Drawing from patent literature, this method utilizes oxime intermediates to relocate functional groups.

Oxime Formation and Rearrangement

- Thiocarbamate Synthesis : 4-tert-butylacetophenone reacts with N,N-dimethylthiocarbamoyl chloride to form O-(4'-acetophenyl) N,N-dimethylthiocarbamate .

- Pyrolytic Rearrangement : Heating induces a-sigmatropic shift, yielding S-(4'-acetophenyl) N,N-dimethylthiocarbamate .

- Oxime Formation : Treatment with hydroxylamine generates the oxime, which undergoes Beckmann rearrangement (H₂SO₄) to produce S-(N-acetyl-p-aminophenyl) N,N-dimethylthiocarbamate .

Hydrolysis and Acetylation

Hydrolysis (KOH/ethylene glycol) cleaves the thiocarbamate, yielding N-acetyl-3-amino-5-(4-tert-butylphenyl)thiophene . Selective acetylation (acetic anhydride) at position 2 completes the synthesis.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction | 45–60 | Scalable, one-pot core formation | Multi-step functionalization |

| Microwave Synthesis | 70–85 | Rapid cyclization, high regioselectivity | Requires specialized equipment |

| Suzuki Coupling | 50–65 | Precise aryl group placement | Expensive catalysts, harsh nitration |

| Beckmann Rearrangement | 30–45 | Novel oxime chemistry | Low yields, complex purification |

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amides, secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene serves as a valuable building block for creating more complex molecules. It is used in:

- Organic Synthesis : Acts as a precursor for various chemical reactions, including cyclization and substitution reactions.

- Coordination Chemistry : Functions as a ligand in coordination complexes, which can exhibit interesting electronic properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The amino group at the C-3 position is crucial for enhancing this activity.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies suggest that modifications to the thiophene core can lead to enhanced efficacy against tumor cells.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug Development : Its diverse biological activities make it a candidate for developing new therapeutic agents. For instance, modifications have led to compounds with promising anticancer and antimicrobial effects.

- Computational Drug Design : The compound's structure can be utilized in computer-aided drug design (CADD) to predict interactions with biological targets, enhancing the efficiency of drug discovery processes .

Industry

In industrial applications, this thiophene derivative is utilized in:

- Material Science : It is being researched for its potential use in developing advanced materials such as conductive polymers and organic semiconductors due to its electronic properties.

- Cosmetics : Its bioactive properties are being evaluated for incorporation into cosmetic formulations aimed at improving skin health and stability .

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that derivatives of thiophene, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Research

Research conducted on modified thiophene derivatives showed that certain analogs of this compound had IC50 values in the low micromolar range against various cancer cell lines. This indicates their potential as lead compounds for further development into anticancer drugs.

Wirkmechanismus

The mechanism by which 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected based on structural and functional similarities:

2-Acetyl-3-amino-5-tert-butylthiophene (CAS: 175137-06-1) .

2-Acetyl-3-amino-5-(4-fluorophenyl)thiophene (CAS: Not provided) .

Ethyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate (Synonyms: ZINC00137149, AC1LDYYS) .

Structural and Physical Properties

Key Observations :

- The 4-tert-butylphenyl substituent in the target compound increases molecular weight and steric bulk compared to simpler tert-butyl or fluorophenyl analogs .

- The fluorophenyl analog exhibits a defined melting point (122–124°C) and marked irritancy, suggesting differences in crystallinity and toxicity compared to tert-butyl variants .

- The ethyl ester derivative replaces the acetyl group with a carboxylate, enhancing solubility in polar solvents but reducing electrophilicity .

Reactivity and Functional Group Influence

Electronic Effects :

- Acetyl Group : Acts as an electron-withdrawing group, polarizing the thiophene ring and directing electrophilic substitution to specific positions.

- Amino Group: An electron-donating substituent that enhances nucleophilic reactivity.

Steric Effects :

- The 4-tert-butylphenyl group imposes significant steric hindrance, reducing reaction rates in bulky transition states. This contrasts with the less hindered 5-tert-butylthiophene analog , where the tert-butyl group is directly attached to the thiophene ring .

Comparative Reactivity in Catalytic Processes :

- Thiophene derivatives with electron-withdrawing substituents (e.g., fluorine in the 4-fluorophenyl analog) exhibit slower hydrodesulfurization (HDS) rates compared to those with electron-donating groups (e.g., tert-butyl). This aligns with broader studies showing that HDS conversion follows the order: thiophene > benzothiophene > dibenzothiophene .

Biologische Aktivität

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a thiophene core substituted with an acetyl group, an amino group, and a bulky tert-butylphenyl moiety. The presence of the tert-butyl group significantly influences the steric and electronic properties of the molecule, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The synthetic route is crucial for optimizing yield and purity for biological evaluations.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular, this compound has shown activity against various bacterial strains:

- Escherichia coli : Inhibition at low micromolar concentrations.

- Staphylococcus aureus : Demonstrated moderate to strong antibacterial effects.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 8.33 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antiviral Activity

Preliminary studies have indicated that thiophene derivatives can also possess antiviral properties. For instance, modifications to the thiophene structure have resulted in compounds with IC50 values in the low micromolar range against viral targets, indicating potential for further exploration in antiviral drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. The following observations have been made:

- Amino Group : The presence of an amino group at the C-3 position is essential for enhancing antimicrobial activity.

- Acetyl Group : The acetyl substitution at C-2 appears to modulate the compound's solubility and bioactivity.

- Tert-butyl Substitution : The bulky tert-butyl group significantly impacts steric hindrance, which may affect binding interactions with biological targets.

Case Studies

- Antibiofilm Activity Against Uropathogenic E. coli :

- Cytotoxicity Against Cancer Cell Lines :

Q & A

Q. What are the standard synthetic routes for preparing 2-acetyl-3-amino-5-(4-tert-butylphenyl)thiophene, and how are intermediates characterized?

Methodological Answer: A common approach involves cyclization reactions using sulfur-containing reagents. For example, analogous thiophene derivatives are synthesized via cyclization with sulfur and triethylamine under controlled conditions, followed by acetylation and amination steps . Intermediate characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity, infrared (IR) spectroscopy for functional group verification (e.g., acetyl C=O stretch at ~1700 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) can resolve structural ambiguities .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) to identify volatile impurities. For non-volatile samples, thin-layer chromatography (TLC) with silica gel plates and a solvent system (e.g., ethyl acetate/hexane) is used to monitor reaction progress. Quantitative analysis via ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional validation .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?

Methodological Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Catalyst screening : Palladium or copper catalysts may improve coupling efficiency in aryl substitution steps.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like over-acetylation.

- Protecting groups : Temporary protection of the amino group (e.g., Boc) prevents undesired side reactions during acetylation .

Post-synthesis, flash chromatography with gradient elution (hexane to ethyl acetate) isolates the target compound from byproducts.

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer: Discrepancies between solution-state NMR and solid-state SC-XRD data often arise from conformational flexibility or crystal-packing effects. To resolve these:

- Perform variable-temperature NMR to assess dynamic behavior.

- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model optimized geometries and compare with experimental data.

- Analyze NOESY/ROESY NMR to identify through-space interactions that align with crystallographic distances .

Q. What advanced techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer: Hyphenated techniques like LC-MS/MS or GC-MS with selected ion monitoring (SIM) detect impurities at ppm levels. For non-volatile residues, inductively coupled plasma mass spectrometry (ICP-MS) identifies heavy metal catalysts. Quantitative ¹⁹F NMR (if fluorinated impurities are present) offers specificity without derivatization .

Application-Oriented Questions

Q. How can this compound be functionalized for use in organic electronic materials?

Methodological Answer: The tert-butylphenyl group enhances solubility for solution-processable semiconductors. Functionalization strategies include:

Q. What methodologies assess the environmental impact of this compound in ecotoxicological studies?

Methodological Answer:

- Biodegradation assays : OECD 301F tests measure mineralization rates in aqueous systems.

- Ecotoxicity profiling : Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (72-hour EC₅₀) evaluate aquatic toxicity.

- Computational modeling : EPI Suite predicts persistence (half-life) and bioaccumulation potential (log Kow) .

Data Contradiction Analysis

Q. How can conflicting pharmacological data (e.g., target specificity vs. off-target effects) be addressed for this compound?

Methodological Answer:

- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays to validate target engagement.

- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify off-target binding partners.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with cyclohexyl) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.